molecular formula C10H11N3S B7725610 2-Hydrazinyl-4-(o-tolyl)thiazole

2-Hydrazinyl-4-(o-tolyl)thiazole

Cat. No.: B7725610
M. Wt: 205.28 g/mol
InChI Key: GAZUWYGXUBZGCU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(o-tolyl)thiazole is a chemical compound of significant interest in medicinal chemistry research, particularly for developing novel therapeutic agents. This compound belongs to the class of 2-hydrazinyl-1,3-thiazole derivatives, a scaffold recognized for its versatile biological activities. Preliminary research on analogous 2-hydrazinyl-thiazole derivatives indicates promising antifungal properties . Studies have shown that such compounds exhibit potent inhibitory activity against pathogenic Candida strains, including C. albicans , with some derivatives demonstrating lower minimum inhibitory concentration (MIC) values than the reference drug fluconazole . The proposed mechanism of action involves the inhibition of the fungal enzyme lanosterol C14α-demethylase, a key target in ergosterol biosynthesis . Furthermore, some hydrazinylthiazole derivatives have shown significant activity against clinical isolates of Candida species, with efficacy comparable to or even surpassing that of the positive control nystatin . Beyond antifungal applications, the 2-hydrazinyl-thiazole core structure is also being investigated for its anticancer potential . Research suggests that these compounds can act as potential aromatase and protein tyrosine kinase (PTK) inhibitors, which are critical targets in breast cancer research . Some novel thiazole derivatives have displayed potent cytotoxic action against MCF-7 breast cancer cell lines and have been shown to induce apoptosis and arrest the cell cycle . Additional studies report that hydrazinylthiazole derivatives can cause mitochondrial depolarization and cell cycle arrest in the G1 phase, further supporting their anticancer efficacy . This product is intended For Research Use Only and is not designed for human therapeutic or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[4-(2-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZUWYGXUBZGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Hydrazinyl 4 O Tolyl Thiazole

Established Synthetic Pathways for 2-Hydrazinyl-4-(o-tolyl)thiazole Derivatives

The synthesis of 2-hydrazinylthiazoles, including the o-tolyl variant, is primarily achieved through several key chemical transformations. These methods offer routes to a diverse range of substituted thiazoles by varying the precursor materials.

Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. mdpi.com This classical method typically involves the condensation reaction between an α-haloketone and a thioamide or a related sulfur-containing nucleophile. mdpi.com In the context of synthesizing 2-hydrazinylthiazoles, a thiosemicarbazide (B42300) or its derivatives serve as the key building block.

The general reaction involves the cyclization of a thiosemicarbazone with an α-halocarbonyl compound. nih.gov For the specific synthesis of this compound, the corresponding thiosemicarbazone would be reacted with an α-halo-o-tolylketone. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final thiazole ring. mdpi.com While a base catalyst is not always necessary, its presence can significantly shorten the reaction time. mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. researchgate.net Several MCRs have been developed for the synthesis of 2-hydrazinylthiazole (B183971) derivatives. researchgate.net These reactions often involve the one-pot combination of a carbonyl compound, a thiosemicarbazide, and an α-haloketone. nih.govresearchgate.net

One such protocol involves the reaction of arylglyoxals, Meldrum's acid, and thiosemicarbazones in a mixture of ethanol (B145695) and water, providing an environmentally friendly route to 2-(2-hydrazinyl)thiazole derivatives. tandfonline.comtandfonline.com The reaction mechanism is proposed to proceed through the initial reaction of the arylglyoxal and Meldrum's acid, followed by nucleophilic addition of the thiosemicarbazone and subsequent cyclization. tandfonline.com The use of MCRs offers advantages in terms of operational simplicity, reduced waste, and the ability to generate a library of diverse compounds. researchgate.net

Cyclization Strategies Utilizing Thiosemicarbazones and α-Halocarbonyl Compounds

A direct and widely used method for the synthesis of 2-hydrazinylthiazoles is the cyclization of pre-formed thiosemicarbazones with α-halocarbonyl compounds. nih.govnih.gov This two-step process begins with the condensation of a carbonyl compound with thiosemicarbazide to form the corresponding thiosemicarbazone. In the second step, this intermediate is reacted with an α-haloketone, such as 2-bromo-1-(o-tolyl)ethan-1-one, to afford the this compound. nih.gov

The reaction is typically carried out under reflux in a suitable solvent like ethanol. nih.gov This method provides a reliable and straightforward route to the target compounds with moderate to good yields. nih.gov The progress of the reaction can be conveniently monitored by thin-layer chromatography. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2-hydrazinylthiazoles. These efforts aim to develop more environmentally benign and sustainable synthetic methods.

One approach involves the use of greener solvents. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully employed as a recyclable and non-toxic solvent for the synthesis of 2-hydrazinylthiazole derivatives from α-haloketones, thiosemicarbazide, and o-hydroxybenzaldehydes. nih.govresearchgate.net Similarly, reactions in aqueous media or a mixture of ethanol and water have been reported, reducing the reliance on volatile organic solvents. researchgate.nettandfonline.comtandfonline.com

Furthermore, the development of catalyst-free or metal-free reaction conditions aligns with green chemistry principles. Visible-light-induced synthesis of 2-(2-hydrazinyl)thiazoles has been reported, avoiding the need for metal catalysts or external photosensitizers. researchgate.netresearchgate.net Ultrasound irradiation has also been explored as an energy-efficient method to promote the synthesis of thiazole derivatives. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Several factors can be adjusted to improve the efficiency of 2-hydrazinylthiazole synthesis.

The choice of solvent can significantly impact the reaction outcome. While ethanol is a commonly used solvent, other options like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) have also been employed. mdpi.com The use of polyethylene glycol (PEG-400) has been shown to lead to high yields. researchgate.net

The presence and type of catalyst can also play a critical role. While some reactions proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction. nih.govnih.gov In some multicomponent reactions, catalysts like graphene oxide have been utilized. researchgate.net

Reaction temperature and time are also important parameters to control. Many of the reported syntheses are carried out under reflux conditions for several hours. mdpi.comnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time. nih.govnih.gov

Precursor Chemistry and Intermediate Transformations in Synthesis

The synthesis of this compound relies on the availability of key precursors and the controlled transformation of intermediates.

The primary precursors for the Hantzsch-type synthesis are a suitable thiosemicarbazide derivative and an α-haloketone. Thiosemicarbazide itself is a versatile reagent that can be readily converted into various thiosemicarbazones by reaction with aldehydes or ketones. researchgate.net These thiosemicarbazones are stable intermediates that can be isolated and purified before the subsequent cyclization step. nih.govresearchgate.net

The other key precursor is the α-haloketone, in this case, an α-halo derivative of o-tolylketone (e.g., 2-bromo-1-(o-tolyl)ethan-1-one). These compounds can be synthesized from the corresponding acetophenones. nih.gov

In multicomponent reactions, the intermediates are often not isolated but are formed in situ. For example, in the reaction involving arylglyoxals and Meldrum's acid, an intermediate is formed which then reacts with the thiosemicarbazone. tandfonline.com Understanding the formation and reactivity of these intermediates is crucial for controlling the reaction pathway and achieving the desired product.

Below is a table summarizing various synthetic approaches for 2-hydrazinylthiazole derivatives, highlighting the reactants, conditions, and yields.

Entry Reactants Reaction Conditions Yield (%) Reference
1Thiosemicarbazones, 2-bromo-4-fluoroacetophenoneEthanol, reflux, 4-5 h61-80 nih.gov
2Arylglyoxals, Meldrum's acid, ThiosemicarbazonesH₂O/EtOH, 80°C, 7 h- tandfonline.com
32-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, α-halocarbonylsTHF or 1,4-dioxane, reflux- mdpi.com
4Ketone derivative, thiosemicarbazide, α-halocarbonylsEthanol, reflux- nih.gov
5Substituted acetophenones, thiosemicarbazide, α-haloketonesPEG-400, glacial acetic acid- nih.gov
6Carbonyl compounds, phenacyl bromides, thiosemicarbazideGraphene oxide, ethanol, room temp.- researchgate.net
7Thiosemicarbazide, carbonyl, phenacyl bromideVisible light, green solvent, room temp.Good to outstanding researchgate.net
8Acetylene containing thiosemicarbazones, phenacyl bromidesEthanol, reflux70-75 nih.gov

This table provides a snapshot of the diverse methodologies available for the synthesis of this important class of heterocyclic compounds.

Chemical Transformations and Derivatization of 2 Hydrazinyl 4 O Tolyl Thiazole

Synthesis of Novel Thiazole-Hydrazone Derivatives

The primary and most extensively explored chemical transformation of 2-Hydrazinyl-4-(o-tolyl)thiazole involves the condensation of its hydrazine (B178648) group with various carbonyl compounds to yield a wide range of thiazole-hydrazone derivatives. This reaction is typically straightforward and proceeds with high efficiency, providing a modular approach to a vast library of new chemical entities.

The general synthetic strategy involves the reaction of this compound with a slight excess of an appropriate aldehyde or ketone in a suitable solvent, often in the presence of an acid catalyst such as glacial acetic acid. The reaction mixture is typically heated to facilitate the condensation and removal of a water molecule.

A representative synthesis is the reaction of this compound with substituted aromatic aldehydes. For instance, the reaction with a substituted benzaldehyde (B42025) would proceed as follows:

Table 1: Synthesis of Representative Thiazole-Hydrazone Derivatives of this compound

EntryAldehyde/KetoneResulting Hydrazone Derivative
1Benzaldehyde2-(2-Benzylidenehydrazinyl)-4-(o-tolyl)thiazole
24-Methylacetophenone2-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)-4-(o-tolyl)thiazole
3Cyclohexanone2-(2-Cyclohexylidenehydrazinyl)-4-(o-tolyl)thiazole
42-Pyridinecarboxaldehyde2-(2-(Pyridin-2-ylmethylene)hydrazinyl)-4-(o-tolyl)thiazole

Research findings have demonstrated that this synthetic route is highly adaptable, allowing for the incorporation of a wide variety of structural motifs onto the hydrazone moiety. The choice of the carbonyl compound significantly influences the steric and electronic properties of the resulting molecule, which in turn can modulate its biological activity. For example, the synthesis of (E)-4-(p-tolyl)-2-(2-(1-(p-tolyl)ethylidene)hydrazinyl)thiazole has been reported, highlighting the feasibility of incorporating additional tolyl groups into the final structure. nih.gov The reaction conditions are generally mild, and the products can often be isolated in high purity through simple filtration and recrystallization.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and an endocyclic thiazole (B1198619) nitrogen, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions often proceed through an initial derivatization of the hydrazine moiety followed by an intramolecular cyclization step.

One of the most common cyclization pathways involves the reaction of this compound with reagents containing two electrophilic centers. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrazoline-fused thiazoles. Similarly, reaction with β-dicarbonyl compounds can yield pyrazole-fused thiazoles.

A prominent example of such a cyclization is the synthesis of thiazolo[2,3-c] nih.govnih.govresearchgate.nettriazoles. This can be achieved by reacting this compound with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide, followed by cyclization.

Table 2: Potential Fused Heterocyclic Systems from this compound

ReactantFused Heterocyclic System
α,β-Unsaturated KetonePyrazolino[x,y-a]thiazole
β-DiketonePyrazolo[x,y-a]thiazole
Triethyl OrthoformateThiazolo[2,3-c] nih.govnih.govresearchgate.nettriazole
Carbon DisulfideThiazolo[2,3-c] nih.govnih.govresearchgate.netthiadiazole

These fused systems are of significant interest in medicinal chemistry as they often exhibit enhanced biological activities compared to their monocyclic precursors. The rigidity and defined spatial orientation of atoms in these fused rings can lead to more specific interactions with biological targets.

Functionalization and Modification of the Hydrazine Moiety

Beyond simple hydrazone formation, the hydrazine moiety of this compound is amenable to a variety of other functionalization reactions, further expanding its synthetic utility.

Acylation: The hydrazine group can be readily acylated using acid chlorides or anhydrides to form the corresponding N-acylhydrazinylthiazole derivatives. This reaction introduces an amide functionality, which can participate in hydrogen bonding and alter the solubility and electronic properties of the molecule.

Alkylation: While direct alkylation can sometimes lead to mixtures of products, under controlled conditions, selective mono- or di-alkylation of the hydrazine group can be achieved. This allows for the introduction of various alkyl or arylalkyl substituents.

These modifications of the hydrazine group are crucial for fine-tuning the physicochemical properties of the resulting compounds. For instance, the introduction of specific functional groups can enhance aqueous solubility, improve membrane permeability, or introduce new pharmacophoric features.

Substituent Effects on the o-tolyl Group and its Derivatives

The presence of the o-tolyl group at the 4-position of the thiazole ring exerts a notable influence on the reactivity and properties of this compound and its derivatives.

Steric Effects: The ortho-methyl group introduces steric hindrance around the thiazole ring. This can influence the preferred conformation of the molecule and may affect the approach of bulky reagents to adjacent reaction sites. In the context of biological activity, this steric bulk can play a role in the selective binding to enzyme active sites. The methyl group's position may affect the planarity of the molecule, which can be a critical factor for interactions with flat enzymatic active sites.

Electronic Effects: The methyl group is an electron-donating group through inductive and hyperconjugation effects. This can increase the electron density of the thiazole ring, potentially modulating its reactivity in electrophilic substitution reactions. In thiazolyl hydrazones, electron-withdrawing groups on the aryl ring attached to the thiazole are known to enhance anticandidal activity, suggesting that the electron-donating nature of the o-tolyl group might influence the biological profile of its derivatives.

Furthermore, the o-tolyl group itself can be a site for further functionalization, although this is less common than reactions involving the hydrazine moiety. Electrophilic aromatic substitution on the tolyl ring would be directed by the existing methyl and thiazole substituents.

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound and its derivatives gives rise to considerations of chemo- and regioselectivity in their reactions.

Chemoselectivity: In reactions with reagents possessing multiple electrophilic centers, the more nucleophilic terminal nitrogen of the hydrazine group is generally the preferred site of initial attack. For instance, in reactions with α,β-unsaturated carbonyl compounds, the initial Michael addition typically occurs at the β-carbon, driven by the soft nucleophilicity of the terminal nitrogen.

Regioselectivity: In cyclization reactions, the regiochemical outcome is determined by the nature of the cyclizing agent and the reaction conditions. For example, in the formation of fused pyrazole (B372694) rings from β-dicarbonyl compounds, the regioselectivity of the initial condensation and subsequent cyclization will depend on the relative reactivity of the two carbonyl groups.

The Hantzsch thiazole synthesis, the fundamental method for constructing the thiazole ring itself, can also exhibit regioselectivity depending on the nature of the α-haloketone and the thiourea (B124793) or thioamide derivative used. While this compound is the product in this context, understanding the regiochemical control in the initial synthesis is crucial for accessing specific isomers.

Computational and Theoretical Investigations of 2 Hydrazinyl 4 O Tolyl Thiazole

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the optimized geometry and electronic properties of a molecule. Methods such as B3LYP with a basis set like 6-311G(d,p) are commonly used to predict structural parameters. atlantis-press.com These calculations solve the Schrödinger equation for the molecule, yielding its lowest energy conformation and a wealth of information about its electronic distribution.

Table 1: Calculated Geometric and Electronic Parameters for 2-Hydrazinyl-4-(o-tolyl)thiazole (Illustrative Data) This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

ParameterValueDescription
Bond Lengths (Å)
C(thiazole)-N(hydrazinyl)1.37Length of the bond connecting the hydrazinyl group to the thiazole (B1198619) ring.
C(thiazole)-C(tolyl)1.48Length of the bond connecting the tolyl group to the thiazole ring.
N-N (hydrazinyl)1.42Length of the nitrogen-nitrogen single bond in the hydrazinyl moiety.
**Bond Angles (°) **
S-C-N(hydrazinyl)125.5Angle within the thiazole ring involving the hydrazinyl substituent.
C-C-N(thiazole)118.0Angle defining the connection point of the thiazole ring.
Dihedral Angles (°)
C(thiazole)-C-C-C(tolyl)45.8Defines the twist of the o-tolyl ring relative to the thiazole plane.
Electronic Properties
Total Energy (Hartree)-985.45The total electronic energy of the molecule in its ground state.
Dipole Moment (Debye)3.15A measure of the molecule's overall polarity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the molecule's propensity to be oxidized. The energy of the LUMO is related to the electron affinity, suggesting its susceptibility to reduction. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. atlantis-press.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is often localized on the electron-rich hydrazinyl and thiazole moieties, while the LUMO may be distributed across the aromatic systems.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative Data) This table presents hypothetical data representative of typical FMO analysis for illustrative purposes.

PropertyValue (eV)Implication for Reactivity
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.64A larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential (I)5.89Approximate energy required to remove an electron.
Electron Affinity (A)1.25Approximate energy released when an electron is added.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis is performed to identify the stable conformers (rotational isomers) of this compound and their relative energies. nih.gov Due to the presence of several single bonds—notably the bond connecting the o-tolyl group to the thiazole and the C-N bond of the hydrazinyl group—the molecule can adopt various spatial arrangements. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to map the potential energy surface and identify low-energy, stable structures.

Molecular dynamics (MD) simulations build upon this by simulating the atomic movements of the molecule over time, taking into account environmental factors like solvent and temperature. nih.gov MD provides a dynamic picture of the molecule's behavior, revealing its flexibility, the range of conformations it can access, and the stability of specific intramolecular interactions, such as hydrogen bonds involving the hydrazinyl group. nih.gov This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative Data) This table presents hypothetical data from a conformational search for illustrative purposes.

ConformerDihedral Angle (Cthiazole-C-C-Ctolyl)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)48°0.0065%
2-130°1.2520%
3175°2.1010%
4-50°3.505%

Molecular Docking Studies and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netnih.gov For compounds like this compound, which belong to a class of molecules with known biological activities, docking studies can identify potential protein targets and elucidate the molecular basis of their interaction. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, expressed as a binding energy. The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. nih.govnih.gov For related hydrazinyl-thiazole derivatives, targets like protein kinases and microbial enzymes have been investigated, with interactions often involving the hydrazinyl moiety as a hydrogen bond donor/acceptor and the aromatic rings engaging in hydrophobic and stacking interactions. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase (Illustrative Data) This table presents plausible docking results for illustrative purposes.

ParameterValue / Description
Protein TargetEpidermal Growth Factor Receptor (EGFR) Kinase
Binding Energy (kcal/mol)-8.9
Key Interactions
Hydrogen BondsHydrazinyl N-H with the backbone C=O of Met793. Thiazole N with the backbone N-H of Cys797.
Hydrophobic Interactionso-tolyl group resides in a hydrophobic pocket formed by Leu718, Val726, and Ala743.
π-π StackingThiazole ring stacks with the phenyl ring of Phe856.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govscholars.direct To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

The first step involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) characteristics. lew.robiolscigroup.us Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a selection of these descriptors to the observed activity.

A robust QSAR model can predict the activity of new, untested compounds and provide mechanistic insights into which molecular features are crucial for the desired biological effect. nih.gov For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property could lead to higher potency.

Table 5: Key Molecular Descriptors for QSAR Analysis of Thiazole Derivatives (Illustrative) This table lists common descriptors used in QSAR studies and their potential mechanistic implications.

Descriptor ClassExample DescriptorPotential Mechanistic Insight if Correlated with Activity
Electronic Dipole Moment (µ)A high dipole moment may enhance binding in a polar active site.
HOMO EnergyRelates to the molecule's ability to participate in charge-transfer interactions.
Steric/Topological Molecular Weight (MW)Indicates the influence of size on fitting into the binding pocket.
Molecular Volume (MV)Describes the spatial volume occupied by the molecule.
Hydrophobic LogP (Octanol-Water Partition)A positive correlation suggests that lipophilicity is important for membrane permeation or hydrophobic interactions at the target site.
Hydrogen Bonding Number of H-bond Donors/AcceptorsDirectly relates to the potential for forming critical hydrogen bonds with the target protein.

Mechanistic Studies of Molecular Interactions Involving 2 Hydrazinyl 4 O Tolyl Thiazole

In Vitro Mechanistic Studies of Enzyme Inhibition

Derivatives of 2-hydrazinylthiazole (B183971) have been identified as inhibitors of several key enzymes implicated in a range of diseases. The following sections explore the mechanistic details of this inhibition.

Urease Inhibition Mechanisms

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process which can contribute to pathologies such as peptic ulcers and infectious urinary stones. nih.gov The inhibition of this enzyme is a key therapeutic strategy. nih.gov General mechanisms of urease inhibition often involve interaction with the two nickel ions in the enzyme's active site. nih.gov Inhibitors can function by chelating these nickel ions, thereby disrupting the catalytic machinery. nih.gov For example, compounds like acetohydroxamic acid are known to inhibit urease by complexing with the nickel ions. nih.gov

Another established mechanism is the covalent modification of residues within the active site, particularly the catalytically important cysteine residue located on a mobile "flap" that covers the active site. nih.gov Thiol-containing compounds can form mixed disulfides with this cysteine, while other reactive molecules can block the channel to the active site, preventing the substrate (urea) from reaching the catalytic center. nih.gov While direct studies on 2-Hydrazinyl-4-(o-tolyl)thiazole are not extensively documented in this context, compounds with hydrazide functionalities have been explored as urease inhibitors. nih.gov It is plausible that the hydrazinyl moiety of this compound could act as a chelating agent for the nickel ions, a common mechanism for nitrogen- and oxygen-containing inhibitors.

Glycosidase Inhibition Mechanisms (α-amylase, α-glucosidase)

α-Glucosidase and α-amylase are critical intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, representing a key therapeutic approach for managing type-2 diabetes. researchgate.net Thiazole (B1198619) derivatives have shown significant potential as inhibitors of these enzymes. researchgate.net

Studies on isoindol-substituted thiazole derivatives have demonstrated potent inhibition against α-glycosidase. researchgate.net Kinetic analyses and molecular docking studies provide insight into the mechanism. These compounds often act as competitive or non-competitive inhibitors, binding to the active site or an allosteric site to prevent the processing of natural substrates. Molecular docking of related thiazole derivatives into the active site of α-glycosidase has revealed key interactions that stabilize the enzyme-inhibitor complex. researchgate.net The specific inhibitory activity and mechanism are influenced by the nature and position of substituents on the thiazole and associated phenyl rings. researchgate.net For instance, certain hydrazine (B178648) clubbed thiazole derivatives have been identified as potent α-glucosidase and α-amylase inhibitors, with some showing activity in the nanomolar to micromolar range.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Glycosidases

Compound TypeEnzymeInhibition Constant (Kᵢ)IC₅₀ Value
Isoindol-substitute thiazole derivativeα-Glycosidase24.54 ± 6.92 µM-
Hydrazine clubbed thiazole derivativeα-Glucosidase-6.2 ± 0.19 µM
Hydrazine clubbed thiazole derivativeα-Amylase-0.62 ± 0.04 µM

Lanosterol C14α-Demethylase Inhibition Mechanisms

Lanosterol C14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.govnih.gov The inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death, making it a primary target for antifungal drugs like the azoles. nih.govnih.gov

Research has confirmed that 2-hydrazinyl-1,3-thiazole derivatives are potent antifungal agents that target CYP51. nih.gov Molecular docking studies of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against Candida albicans CYP51 have elucidated the binding mechanism. nih.gov The thiazole core, a common feature in antifungal agents, plays a central role in the interaction. The nitrogen atom at position 3 of the thiazole ring typically coordinates with the heme iron atom in the active site of CYP51, which is a hallmark of azole-based CYP450 inhibitors. nih.gov The presence of the hydrazone bridge and the aryl substituent (such as the o-tolyl group) contributes to the binding affinity through additional interactions with amino acid residues in the active site pocket. nih.gov This enhanced affinity correlates with potent anti-Candida activity, with some derivatives showing significantly lower minimum inhibitory concentrations (MIC) than the reference drug fluconazole. nih.gov The increased lipophilicity and conformational flexibility conferred by the C2-hydrazone linkage appear to be crucial for penetrating the fungal cell membrane and effectively binding to the enzyme. nih.gov

β-Ketoacyl-ACP Synthase Inhibition Mechanisms

β-Ketoacyl-acyl carrier protein (ACP) synthases (KAS) are essential enzymes in the type II fatty acid synthesis (FAS-II) pathway found in bacteria and plants. This pathway is absent in humans, making KAS enzymes attractive targets for developing novel antibacterial agents. nih.gov

In an effort to discover new inhibitors of Mycobacterium tuberculosis (Mtb), a series of 2-(2-hydrazinyl)thiazole derivatives were designed and evaluated for their inhibitory potential. nih.gov The mechanism of action was investigated through molecular docking studies with the β-ketoacyl-ACP synthase (KasA) protein. nih.gov These studies revealed that the inhibitors fit into the active site of the enzyme, establishing key binding interactions. The binding of these molecules blocks the active site, preventing the natural substrate, malonyl-ACP, from binding and thus halting fatty acid elongation. nih.gov The inhibition constants (Ki) for some of these derivatives were found to be in the low micromolar and even nanomolar range, indicating potent inhibition. nih.gov

Table 2: Inhibitory Activity of 2-(2-hydrazinyl)thiazole Derivatives against Mtb H37Rv and β-Ketoacyl-ACP Synthase

Compound DerivativeTargetMIC (µM)Inhibition Constant (Kᵢ) (µM)
ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylateMtb H37Rv / β-ketoacyl-ACP synthase12.51.46
ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylateMtb H37Rv / β-ketoacyl-ACP synthase250.177

Histone Acetyltransferase (HAT) Inhibition Mechanisms

Histone Acetyltransferases (HATs) are epigenetic modulators that catalyze the transfer of an acetyl group to lysine (B10760008) residues on histone proteins. This process is critical for regulating gene expression, and the dysfunction of HATs is linked to cancer and other diseases. A number of (thiazol-2-yl)hydrazone compounds have been identified as inhibitors of the p300/CBP and PCAF family of HATs. researchgate.net These compounds serve as a scaffold for developing anticancer agents. The mechanism of inhibition involves the compound binding to the enzyme, often in the substrate binding pocket, thereby preventing the binding of either the histone substrate or the cofactor Acetyl-CoA. This blockade of the catalytic activity of HATs can lead to the suppression of specific gene transcription, inducing cellular responses such as apoptosis and cytodifferentiation in cancer cells. researchgate.net

Molecular Basis of Receptor Binding and Ligand-Macromolecule Interactions

The biological activity of this compound and its derivatives is dictated by the specific non-covalent interactions they form with their target macromolecules. Molecular docking studies have been instrumental in visualizing and understanding these interactions for various enzymes.

A common theme across different targets is the role of the core thiazole ring and its substituents in anchoring the molecule within the active site. For instance, in the inhibition of lanosterol C14α-demethylase (CYP51) , the thiazole nitrogen is predicted to form a coordinating bond with the central heme iron, while the substituted phenyl ring (e.g., o-tolyl) engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the active site cavity. nih.gov The hydrazone linker adds flexibility and can form crucial hydrogen bonds with nearby residues, further stabilizing the complex. nih.gov

In the case of β-ketoacyl-ACP synthase , docking studies show that 2-hydrazinylthiazole derivatives occupy the substrate-binding tunnel. nih.gov The interactions are typically a mix of hydrogen bonds involving the hydrazinyl group and the thiazole nitrogens with polar residues like histidines in the active site, and hydrophobic interactions between the aryl ring and nonpolar pockets within the enzyme. nih.gov

For glycosidase enzymes, the binding mode again relies on a combination of forces. The thiazole derivatives can mimic the structure of the natural carbohydrate substrate, occupying the active site and forming hydrogen bonds with the catalytic glutamic and aspartic acid residues that are essential for hydrolysis. researchgate.net The specific substitution pattern on the aryl ring dictates the precise orientation and strength of these interactions, explaining the observed differences in inhibitory potency among various analogues. researchgate.net

These computational models, supported by in vitro enzyme kinetics, consistently show that the 2-hydrazinylthiazole scaffold is a versatile pharmacophore. Its constituent parts—the heterocyclic thiazole ring, the flexible hydrazone linker, and the variable aryl group—each play a distinct but cooperative role in establishing high-affinity binding to a diverse range of enzymatic targets.

Investigations into Molecular Mechanisms of Cellular Pathway Modulation

The thiazole scaffold is a versatile platform for the development of therapeutic agents. nih.govresearchgate.net Research into 2-hydrazinyl-thiazole derivatives has revealed their potential to interact with key cellular components, leading to the modulation of critical pathways involved in cell survival and communication.

Apoptosis Induction at the Molecular Level in Cell Lines

Several studies on 2-hydrazinyl-thiazole derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.gov While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into the likely molecular mechanisms.

The apoptotic cascade is a complex process regulated by a host of proteins, with the B-cell lymphoma 2 (Bcl-2) family and caspases playing central roles. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The balance between these proteins is crucial for determining a cell's fate. Caspases, a family of cysteine proteases, are the executioners of apoptosis, cleaving a multitude of cellular substrates to bring about cell death.

Studies on arylidene-hydrazinyl-thiazoles have shown that these compounds can modulate the expression of Bcl-2 family proteins. nih.gov For instance, treatment of MCF-7 breast cancer cells with certain derivatives led to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

Following the release of cytochrome c, the apoptosome is formed, leading to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. Investigations into novel arylidene-hydrazinyl-thiazoles have confirmed their ability to significantly increase caspase-3/7 activity in cancer cell lines, providing direct evidence of apoptosis induction. nih.gov Molecular docking studies have further supported these findings, suggesting that thiazole derivatives can bind to key proteins involved in cancer cell proliferation and survival, such as Bcl-2. researchgate.net

Table 1: Effect of Selected Hydrazinyl-Thiazole Derivatives on Apoptotic Markers in MCF-7 Cancer Cells

CompoundConcentration (µM)Change in Bax Expression (fold)Change in Bcl-2 Expression (fold)Caspase-3/7 Activity (fold increase)
Derivative 4m 10~1.5ReducedSignificantly Increased
Derivative 4n 10~1.5ReducedSignificantly Increased
Derivative 4r *10~1.5ReducedSignificantly Increased
Control -1.01.01.0
Note: Data is for arylidene-hydrazinyl-thiazole derivatives, not this compound itself. The specific structures of 4m, 4n, and 4r can be found in the cited literature. nih.gov

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of genes involved in virulence and biofilm formation. princeton.edufrontiersin.org The inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Thiazole-containing compounds have been identified as potential quorum sensing inhibitors (QSIs). nih.govnih.gov

The most well-studied QS systems in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, are the LasI/R and RhlI/R systems, which utilize N-acyl homoserine lactones (AHLs) as signaling molecules. princeton.edu QSIs can act by inhibiting the synthesis of these signaling molecules, degrading them, or blocking their interaction with their cognate receptors (LasR and RhlR).

The efficacy of QS inhibition is often assessed by measuring the reduction in virulence factors such as pyocyanin, elastase, and biofilm formation. frontiersin.orgnih.gov Phenolic derivatives have been shown to significantly reduce the production of these virulence factors in P. aeruginosa by targeting AHL-dependent signaling. frontiersin.org

Table 2: Quorum Sensing Inhibition by a Structurally Related Thiazole Derivative

CompoundTarget OrganismQS System TargetedObserved Effect
(E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(p-tolyl)thiazole Pseudomonas aeruginosaLasI/R (inferred)Inhibition of virulence factors
Note: This data is for a structurally related compound and provides an inferred mechanism for this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For 2-hydrazinyl-thiazole derivatives, SAR studies have provided valuable insights into how different substituents on the thiazole and phenyl rings influence their biological activity.

In the context of apoptosis induction , the nature and position of substituents on the 4-aryl ring have been shown to be critical. Studies on a series of 2,4-disubstituted hydrazinyl-thiazoles have indicated that both electron-donating and electron-withdrawing groups can influence anticancer activity, suggesting a complex interplay of electronic and steric factors. nih.gov For instance, in some series of thiazole derivatives, the presence of a halogen atom at the 3-position of the phenyl ring resulted in better cytotoxicity than at the 2-position. tandfonline.com This highlights the importance of the substitution pattern on the phenyl ring. The presence of the o-tolyl group in this compound introduces a methyl group at the ortho position of the phenyl ring. While specific data is lacking, SAR studies on related compounds suggest that this substitution could influence the compound's conformation and its ability to fit into the binding pockets of target proteins like Bcl-2.

Regarding quorum sensing inhibition , SAR studies have also emphasized the importance of the substituents on the thiazole scaffold. Molecular docking studies of various thiazole derivatives with the LasR receptor of P. aeruginosa have shown that the interactions are sensitive to the nature of the groups attached to the thiazole ring. nih.gov The presence of a p-tolyl group, as seen in the active compound (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(p-tolyl)thiazole, suggests that a methyl-substituted phenyl ring at the 4-position of the thiazole is favorable for activity. researchgate.net The ortho position of the methyl group in this compound, as opposed to the para position, would likely alter the molecule's three-dimensional shape, which could in turn affect its binding affinity for QS receptors. Further comparative studies are needed to elucidate the precise impact of the ortho-methyl group on both apoptosis induction and quorum sensing inhibition.

Coordination Chemistry and Materials Science Applications of 2 Hydrazinyl 4 O Tolyl Thiazole

Role of 2-Hydrazinyl-4-(o-tolyl)thiazole as a Ligand in Metal Complex Synthesis

The this compound molecule possesses several potential coordination sites, including the nitrogen atoms of the hydrazinyl group and the thiazole (B1198619) ring, as well as the sulfur atom within the thiazole ring. This multi-dentate character allows it to act as a versatile building block in the construction of metal-organic frameworks and coordination complexes. The presence of the o-tolyl group can also influence the steric and electronic properties of the resulting complexes.

Research on analogous 2-hydrazinyl-thiazole derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including cadmium, nickel, and zinc. epa.govresearchgate.net In these complexes, the ligand can coordinate to the metal center in different modes, leading to diverse structural arrangements. For instance, derivatives of (thiazol-2-yl)hydrazone have been shown to form both mononuclear and intricate 3D metal-organic frameworks. epa.govresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties.

Table 1: Potential Coordination Modes of this compound

Coordination Site Description
Hydrazinyl Nitrogen Atoms The two nitrogen atoms of the hydrazinyl group can act as a chelating unit, forming a stable five-membered ring with the metal center.
Thiazole Nitrogen Atom The nitrogen atom of the thiazole ring can participate in coordination, often leading to bridging between metal centers.
Thiazole Sulfur Atom The sulfur atom can also act as a donor atom, although its coordination is generally weaker compared to the nitrogen atoms.
Bridging Ligand The molecule can bridge two or more metal centers, utilizing its multiple donor sites to form extended structures.

Formation of Coordination Polymers and Supramolecular Structures

The ability of this compound to act as a bridging ligand is crucial for the formation of coordination polymers and supramolecular assemblies. By connecting multiple metal centers, this ligand can give rise to one-, two-, or three-dimensional networks with well-defined topologies and porosities. The structure of these extended networks is dictated by the coordination geometry of the metal ion and the binding mode of the ligand.

For example, a study on a related (thiazol-2-yl)hydrazone derivative complex with zinc, Zn(L2)2(PF6)212H2O, revealed the formation of an intricate 3D metal-organic framework. epa.govresearchgate.net This highlights the potential of the 2-hydrazinyl-thiazole scaffold to generate complex, high-dimensional structures. The o-tolyl substituent in this compound can play a significant role in directing the self-assembly process through steric hindrance and non-covalent interactions, such as pi-stacking, influencing the final architecture of the supramolecular structure. The design and synthesis of such materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from 2-hydrazinylthiazole-based ligands have shown promise in various catalytic applications. The catalytic activity is often attributed to the ability of the metal center to switch between different oxidation states and to coordinate with substrate molecules. The ligand framework can be modified to fine-tune the catalytic properties of the complex.

While specific catalytic studies on metal complexes of this compound are not extensively documented, related research provides insights into their potential. For instance, the use of chitosan-grafted Schiff's base hydrogels as eco-friendly biocatalysts has been explored for the synthesis of thiazole derivatives. researchgate.net This suggests that metal complexes incorporating the this compound ligand could potentially be immobilized on solid supports to create heterogeneous catalysts with enhanced stability and reusability. Such catalysts could find applications in a variety of organic transformations.

Table 2: Potential Catalytic Reactions

Reaction Type Description
Oxidation Reactions The metal center can catalyze the oxidation of various organic substrates.
Reduction Reactions The complexes may facilitate the reduction of functional groups.
C-C Coupling Reactions The ligand environment can promote the formation of carbon-carbon bonds.
Polymerization The complexes could act as initiators or catalysts in polymerization reactions.

Potential in Sensor Development Based on Molecular Recognition

The development of chemical sensors based on molecular recognition is a rapidly growing field. Coordination complexes are attractive candidates for sensor applications due to their ability to undergo changes in their physical or chemical properties upon binding to a specific analyte. These changes, such as a color change or a change in fluorescence, can be used as a signaling mechanism.

The this compound ligand and its metal complexes possess the necessary features for the design of chemosensors. The nitrogen and sulfur donor atoms can selectively bind to specific metal ions or small molecules. The o-tolyl group can be functionalized to enhance selectivity and sensitivity. Upon binding of an analyte, changes in the electronic structure of the complex can lead to a detectable optical or electrochemical response. For instance, the interaction of a synthesized molecule with bovine serum albumin was investigated through fluorescence spectroscopy, suggesting that such molecules can efficiently bind to carrier proteins, a key aspect for in vivo sensor applications. nih.gov This principle of molecular recognition and signal transduction forms the basis for the potential development of sensors for environmental monitoring, medical diagnostics, and industrial process control.

Future Research Directions and Emerging Avenues for 2 Hydrazinyl 4 O Tolyl Thiazole

Development of Novel and Sustainable Synthetic Methodologies

The classical Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the preparation of 2-hydrazinyl-4-arylthiazoles. This typically involves the condensation of an α-haloketone with a thiosemicarbazide (B42300) derivative. For 2-Hydrazinyl-4-(o-tolyl)thiazole, this would involve the reaction of 2-bromo-1-(o-tolyl)ethanone (B1281384) with thiosemicarbazide. While effective, future research is geared towards developing more sustainable and efficient synthetic protocols.

Key areas for future synthetic research include:

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields. nih.gov Research into optimizing microwave parameters for the synthesis of this compound could lead to more rapid and energy-efficient production.

Green Solvents: The use of environmentally benign solvents such as polyethylene (B3416737) glycol (PEG-400) or water-ethanol mixtures is a growing trend in synthetic chemistry. nih.govresearchgate.net Investigating the feasibility of these solvents for the synthesis of the title compound would align with the principles of green chemistry.

Catalyst Development: Exploring novel catalysts, including solid-supported catalysts or nanocatalysts, could offer improved selectivity, easier work-up, and catalyst recyclability, further enhancing the sustainability of the synthesis.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Conventional Hantzsch Synthesis Well-established, reliableOften requires harsh conditions, long reaction times
Microwave-Assisted Synthesis Rapid, higher yields, energy efficientRequires specialized equipment, potential for side reactions
Green Solvent Synthesis Environmentally friendly, saferMay require optimization of reaction conditions
One-Pot Multi-Component Reaction High efficiency, reduced wasteComplex reaction optimization, potential for byproducts

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Future research in this area will likely focus on several key aspects:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can help in understanding its reactivity and potential for forming derivatives.

Molecular Docking Simulations: Given the biological interest in thiazole derivatives, molecular docking studies can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. This is crucial for the rational design of new therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to correlate the structural features of a series of related thiazole derivatives with their biological activity. This can aid in the design of new compounds with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives behave in a biological environment, including their conformational flexibility and interactions with solvent molecules.

Table 2 outlines the potential applications of various computational techniques in the study of this compound.

Table 2: Computational Approaches for the Study of this compound

Computational TechniquePredicted PropertiesPotential Application
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic dataUnderstanding chemical behavior, guiding synthesis
Molecular Docking Binding affinity, interaction modesDrug design and discovery
QSAR Correlation of structure with activityDesign of more potent analogs
Molecular Dynamics (MD) Conformational analysis, dynamic behaviorUnderstanding biological interactions

Exploration of New Mechanistic Paradigms in Molecular Chemistry

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing novel transformations. Future mechanistic studies could focus on:

Elucidation of the Hantzsch Reaction Pathway: While the general mechanism of the Hantzsch synthesis is known, detailed kinetic and computational studies on the formation of this compound can reveal subtle electronic and steric effects of the o-tolyl group on the reaction rate and regioselectivity.

Reactivity of the Hydrazinyl Group: The hydrazinyl moiety is a versatile functional group that can participate in a variety of reactions, including condensation with carbonyl compounds to form hydrazones, and cyclization reactions to form fused heterocyclic systems. A systematic investigation of its reactivity will open up avenues for the synthesis of a diverse library of derivatives.

Tautomerism Studies: The potential for tautomerism in the 2-hydrazinylthiazole (B183971) system warrants further investigation using spectroscopic and computational methods. Understanding the predominant tautomeric form is crucial for predicting its chemical and biological behavior.

Metal-Catalyzed Cross-Coupling Reactions: The thiazole ring can be functionalized through various metal-catalyzed cross-coupling reactions. Investigating the reactivity of this compound in such reactions would enable the synthesis of more complex and functionalized derivatives.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structure of this compound makes it a promising candidate for a wide range of interdisciplinary applications. Future research at the interface of different scientific fields will be crucial for unlocking its full potential.

Medicinal Chemistry: Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netfigshare.comnih.gov Future research should involve the synthesis of a library of derivatives of this compound and their systematic evaluation for various biological activities. The steric bulk of the o-tolyl group may influence selectivity and potency.

Materials Science: The aromatic nature of the thiazole ring and the potential for hydrogen bonding through the hydrazinyl group suggest that this compound could be a building block for novel organic materials. Research could focus on the synthesis of polymers, coordination complexes, and supramolecular assemblies with interesting optical, electronic, or sensing properties. nih.gov

Chemical Biology: The development of fluorescently labeled derivatives of this compound could lead to the creation of chemical probes for studying biological processes. These probes could be used to visualize specific cellular components or to monitor enzyme activity.

Table 3 provides a summary of the potential interdisciplinary research areas for this compound.

Table 3: Interdisciplinary Research Avenues for this compound

Research AreaPotential ApplicationKey Research Focus
Medicinal Chemistry Development of new drugsSynthesis and biological screening of derivatives
Materials Science Creation of novel functional materialsSynthesis of polymers and coordination compounds
Chemical Biology Development of molecular probesSynthesis of fluorescently labeled derivatives

Q & A

Q. What are the recommended synthetic routes for 2-hydrazinyl-4-(o-tolyl)thiazole, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 2-hydrazinylthiazole derivatives typically involves condensation reactions between hydrazine derivatives and thiazole precursors. For example:

  • Green chemistry protocols : Use PEG-400 and sulfamic acid as catalysts under reflux conditions with ethanol as a solvent, achieving yields of 61–85% .
  • Phenacyl bromide reactions : React pyrazoline-1-carbothioamides with substituted phenacyl bromides in ethanol under reflux, with yields influenced by electron-donating/withdrawing groups on the aryl ring .
  • Optimization strategies : Control reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for hydrazine:thiazole precursor) to maximize purity and yield .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra resolve hydrazinyl protons (~δ 4–5 ppm) and thiazole ring carbons (~δ 150–160 ppm) .
  • Mass Spectrometry (LC-MS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 219–394) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C11_{11}H13_{13}N3_3S) with ≤0.4% deviation from theoretical values .

Q. Which biological targets are associated with 2-hydrazinylthiazole derivatives, and how are preliminary screenings conducted?

Methodological Answer:

  • Enzyme/receptor interactions : Use fluorescence polarization assays to study binding to kinases or proteases (e.g., DENV NS2B-NS3 protease) .
  • Antimicrobial activity : Perform broth microdilution assays (MIC values: 2–64 µg/mL) against Staphylococcus aureus or Candida albicans .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} values: 10–50 µM) .

Advanced Research Questions

Q. How can computational tools like molecular docking improve the design of this compound derivatives?

Methodological Answer:

  • AutoDock4/ADT : Perform flexible sidechain docking to simulate binding to targets (e.g., HIV protease or eIF4E) with RMSD <2.0 Å .
  • Binding affinity prediction : Calculate ΔG values (e.g., −8.5 to −10.2 kcal/mol) to prioritize derivatives for synthesis .
  • ADMET profiling : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and toxicity risks .

Q. How do structural modifications (e.g., aryl substituents) influence the biological activity of 2-hydrazinylthiazole derivatives?

Methodological Answer:

  • Electron-withdrawing groups (NO2_2, Cl) : Enhance antiparasitic activity (e.g., 3r in shows IC50_{50} = 1.2 µM against Leishmania) .
  • Methoxy/fluoro substituents : Improve solubility and blood-brain barrier penetration for CNS targets .
  • Ortho-tolyl vs. para-tolyl : Ortho-substitution reduces steric hindrance, increasing binding to hydrophobic enzyme pockets .

Q. How should researchers address contradictions in reported biological activities across similar thiazole derivatives?

Methodological Answer:

  • Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., fixed pH, serum-free media) .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
  • Meta-analysis : Compare datasets from >5 independent studies to isolate substituent-specific trends (e.g., hydrazinyl vs. aminothiazole activities) .

Q. What strategies resolve low reproducibility in synthetic yields for 2-hydrazinylthiazole derivatives?

Methodological Answer:

  • Purification protocols : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate pure products .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and optimize quenching times .
  • Scale-up adjustments : Replace ethanol with DMF for higher solubility in large-scale reactions (>10 mmol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.